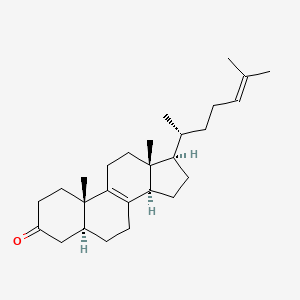

zymosterone

Descripción general

Descripción

Zymosterol intermediate 2 is a 3-oxo steroid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It derives from a hydride of a 5alpha-cholestane.

Aplicaciones Científicas De Investigación

1. Role in Cholesterol Biosynthesis

Zymosterone plays a crucial role in cholesterol biosynthesis. The enzyme 17beta-hydroxysteroid dehydrogenase type-7 (HSD17B7) is known for its involvement in the postsqualene cholesterol biosynthesis pathway, particularly in the conversion of this compound to zymosterol. This conversion is a key step in the cholesterol synthesis pathway and is vital for maintaining cholesterol levels in the body. Detailed studies of the transcriptional regulation of the HSD17B7 gene in both humans and mice reveal insights into how the expression of this enzyme is controlled and how it participates in cholesterol biosynthesis (Ohnesorg et al., 2006).

Propiedades

IUPAC Name |

(5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,4,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,19-20,23-24H,6,8-17H2,1-5H3/t19-,20+,23-,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNLIRXIJAVBNM-ZSBATXSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801344697 | |

| Record name | 5alpha-Cholesta-8,24-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27192-37-6 | |

| Record name | 5alpha-Cholesta-8,24-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

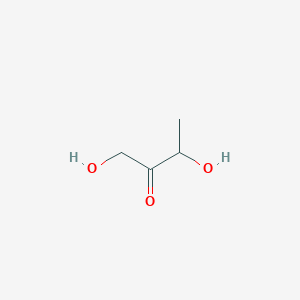

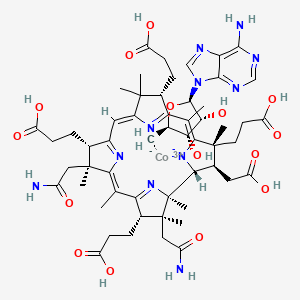

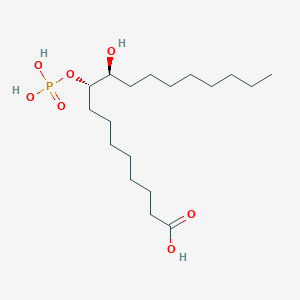

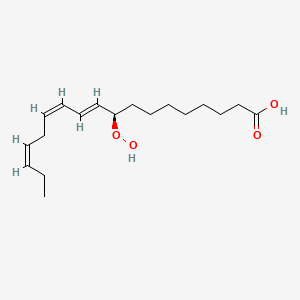

Feasible Synthetic Routes

Q1: What is the role of zymosterone in cholesterol biosynthesis and what happens if this step is blocked?

A1: this compound is a key intermediate in the cholesterol biosynthesis pathway. It is converted to zymosterol by the enzyme Hydroxysteroid (17β) Dehydrogenase 7 (HSD17B7), which acts as a 3-ketosteroid reductase [, ]. This enzymatic step is crucial for the proper progression of cholesterol synthesis. Studies using HSD17B7 knockout mice (HSD17B7KO) have shown that the absence of this enzyme leads to a blockage in de novo cholesterol biosynthesis in mouse embryos [, ]. As a consequence, these embryos die by embryonic day 10.5, highlighting the essential role of this compound conversion in embryonic development [, ].

Q2: What are the consequences of HSD17B7 deficiency beyond disrupted cholesterol synthesis?

A2: Beyond its role in cholesterol synthesis, HSD17B7 deficiency has severe consequences for embryonic development. Studies have revealed that HSD17B7KO mice exhibit defects in neuroectodermal survival and cardiovascular differentiation [, ]. These embryos show impaired development of forebrain hemispheres, increased apoptosis in neuronal tissues, and morphological abnormalities in the cardiovascular system, including reduced vascular complexity and heart defects [, ]. These findings underscore the broader biological importance of this compound processing by HSD17B7 during embryonic development.

Q3: How is the expression of HSD17B7, the enzyme responsible for this compound conversion, regulated?

A3: The transcriptional regulation of HSD17B7, the enzyme that converts this compound to zymosterol, is complex and involves various transcription factors. Both human and murine HSD17B7 promoters, despite low sequence similarity, share similar transcription factor binding site contexts []. Key regulators include the vitamin D receptor/retinoid X receptor, sterol regulatory element-binding protein (SREBP), and hepatocyte nuclear factor 4 (HNF4) []. These factors, particularly SREBP and HNF4, are known to regulate the expression of other genes involved in cholesterol biosynthesis, further supporting the role of HSD17B7 in this pathway [].

Q4: Can you provide an example of how researchers study the intermediates in the cholesterol biosynthesis pathway?

A4: Researchers utilize genetic engineering techniques to investigate intermediates in the cholesterol biosynthesis pathway. For instance, by manipulating the ERG27 gene in yeast, which encodes the 3-ketosteroid reductase enzyme, scientists can study the accumulation of 4-methyl this compound and other 4-methyl intermediates []. This approach allows for a deeper understanding of the individual steps involved in the pathway and the consequences of disrupting specific enzymatic reactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,9R,10R)-17-(cyclopropylmethyl)-13-oxa-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2S,3S)-2,3-dihydroxybutanedioic acid](/img/structure/B1260769.png)

![(Z)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1R)-1-phenylethyl]prop-2-enamide](/img/structure/B1260778.png)

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate;hydrochloride](/img/structure/B1260789.png)